Isopetasin

説明

Isopetasin is a natural product found in Petasites hybridus, Petasites pyrenaicus, and other organisms with data available.

科学的研究の応用

Antimigraine Effects

Isopetasin, a major constituent of butterbur, has been studied for its role in migraine treatment. Research shows that this compound targets the transient receptor potential ankyrin 1 (TRPA1) channel, affecting responses relevant to migraine. It results in the desensitization of neuropeptide-containing nociceptors, leading to reduced pain and neurogenic inflammation, which may explain butterbur's antimigraine action (Benemei et al., 2017). Another study confirms these findings, emphasizing the specific action of this compound on TRPA1 cation channels (Benemei et al., 2017).

Asthma and Allergic Diseases Treatment

This compound has been examined for its effectiveness in treating asthma and allergic diseases. Studies reveal its role in inhibiting leukotriene synthesis in leukocytes, contributing to its therapeutic potential in allergic conditions. Clinical trials have compared its efficacy to established antihistamine treatments, finding no significant difference between the two groups (Thomet & Simon, 2002).

Anti-inflammatory and Antinociceptive Activities

Research also highlights this compound's anti-inflammatory and antinociceptive properties. It has been shown to inhibit nitric oxide production and suppress carrageenan-induced paw edema, indicating potential for new anti-inflammatory drug development (Lin et al., 2012).

Cancer Treatment

This compound has been identified as a novel P-glycoprotein inhibitor against multidrug-resistant cancer cells. It shows collateral sensitivity towards leukemia cells with high P-gp expression, suggesting its role in overcoming multidrug resistance in cancer treatment (Abdelfatah et al., 2020).

Potential in COVID-19 Treatment

Recent studies have explored the role of this compound in treating COVID-19. It was found to significantly inhibit SARS-CoV-2 replication in vitro, presenting it as a potential therapeutic option for treating SARS-CoV-2 infections (Urda et al., 2022).

作用機序

Isopetasin, also known as S-isopetasin, is a compound found in butterbur root extract . It has been used in the prophylactic treatment of migraine for years . This article will cover the mechanism of action of this compound, focusing on its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are the Transient Receptor Potential Channels (TRPs) of the subtypes TRPA1 and TRPV1 . These channels are found in trigeminal afferents, which are nerve fibers that carry sensory information from the face and head to the brain .

Mode of Action

This compound interacts with its targets, the TRPA1 and TRPV1 receptor channels, by reducing the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents . This interaction is believed to occur in an approximately dose-dependent manner .

Biochemical Pathways

The interaction of this compound with the TRPA1 and TRPV1 receptor channels affects the CGRP release pathway . CGRP is a biomarker and promoting factor of migraine . By reducing the release of CGRP, this compound may help to alleviate migraine symptoms .

Pharmacokinetics

It is known that this compound can reduce cgrp release in a dose-dependent manner, suggesting that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of CGRP release from trigeminal afferents . This reduction in CGRP release may contribute to the prophylactic effect of this compound against migraines .

Action Environment

It is known that this compound can reduce cgrp release in a dose-dependent manner, suggesting that its efficacy may be influenced by the concentration of the compound .

将来の方向性

生化学分析

Biochemical Properties

Isopetasin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the transient receptor potential channels (TRP channels), specifically TRPA1 and TRPV1. This compound acts as a partial agonist of TRPA1 receptor channels, leading to the release of calcitonin gene-related peptide (CGRP) in TRPV1-positive neurons . This interaction is crucial in understanding its role in migraine prophylaxis, as CGRP is a known biomarker and promoting factor of migraines.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the release of CGRP from trigeminal afferents, indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels . This reduction in CGRP release helps in dampening nociception and inflammatory responses, which are critical in the management of migraine and other pain-related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with TRPA1 and TRPV1 receptor channels. It acts as a partial agonist of TRPA1, leading to the release of CGRP in TRPV1-positive neurons . Additionally, this compound desensitizes TRPA1-expressing trigeminal neurons in a concentration- and dose-dependent manner . This desensitization contributes to its inhibitory effects on CGRP release and its potential therapeutic benefits in migraine prophylaxis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on CGRP release over extended periods . Long-term studies have also indicated that this compound can desensitize TRPA1-expressing neurons, leading to sustained reductions in CGRP release and nociception . These findings suggest that this compound has stable and long-lasting effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce CGRP release in a dose-dependent manner . At lower concentrations, this compound acts as a partial agonist of TRPA1 receptor channels, while higher doses lead to desensitization of TRPA1-expressing neurons . At supratherapeutic doses, this compound may cause adverse effects, such as bile duct hyperplasia, as observed in repeated dose studies . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It inhibits the activity of cyclooxygenases, lipoxygenases, and phospholipase A2, which are key enzymes in the production of inflammatory mediators . By modulating these metabolic pathways, this compound helps reduce inflammation and nociception, contributing to its therapeutic effects in migraine and other inflammatory conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and cell membrane permeability . This compound’s ability to bind to TRPA1 and TRPV1 receptor channels also affects its localization and accumulation in specific tissues, such as the trigeminal ganglia and cranial dura mater .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with TRPA1 and TRPV1 receptor channels . This localization is crucial for its activity, as it allows this compound to modulate the release of CGRP and other inflammatory mediators. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its function and therapeutic effects .

特性

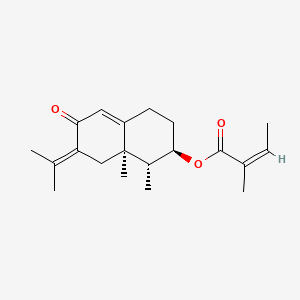

IUPAC Name |

[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDHBFFGRFCQOW-KSEJUSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)C(=C(C)C)C[C@@]2([C@H]1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-26-1 | |

| Record name | Isopetasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LUE47SS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

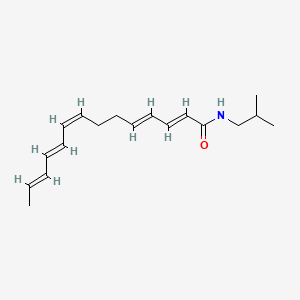

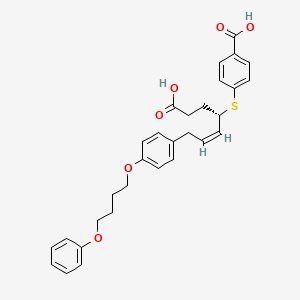

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)

![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)

![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)

![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)

![6-(Dimethylamino)-2-{4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-ethylquinolinium](/img/structure/B1238962.png)

![(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B1238963.png)